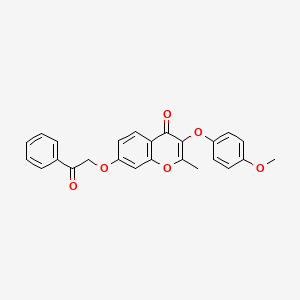

3-(4-methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Description

Historical Context of Chromone Research

Chromones, derived from the Greek chroma (color), have been integral to medicinal chemistry since their discovery in natural products. Early examples include khellin, isolated from Ammi visnaga, which was historically used as a diuretic and later repurposed for treating angina and asthma. The mid-20th century saw synthetic chromones like sodium cromoglycate emerge as mast cell stabilizers for allergic conditions, underscoring their therapeutic versatility.

Modern chromone research focuses on structural diversification to enhance bioactivity. The development of cascade reactions, such as the Carbonylation-Sonogashira-Cyclization method, enabled efficient synthesis of complex chromone analogs like 6-aza-chromones. These advancements paved the way for derivatives such as this compound, which combines a chromone core with strategically placed functional groups to optimize receptor interactions.

Classification Within Flavonoid and Chromone Families

Flavonoids are polyphenolic compounds with a C6-C3-C6 skeleton, classified into subfamilies like flavones, flavonols, and chromones based on oxidation state and substitution patterns. Chromones, specifically 4H-chromen-4-ones, are a flavonoid subclass distinguished by a γ-pyrone ring fused to a benzene ring.

This compound belongs to the chromone family, with substituents that differentiate it from simpler analogs:

- Position 3 : 4-Methoxyphenoxy group, enhancing lipophilicity and π-π stacking potential.

- Position 2 : Methyl group, contributing to steric stabilization.

- Position 7 : 2-Oxo-2-phenylethoxy moiety, introducing ketone functionality for hydrogen bonding.

Table 1: Structural Comparison of Selected Chromone Derivatives

This compound’s hybrid structure merges features of traditional chromones (e.g., khellin’s methoxy groups) with synthetic modifications (e.g., phenacyloxy chains), positioning it as a high-priority target for structure-activity relationship (SAR) studies.

Significance in Medicinal Chemistry Research

Chromones are considered "privileged structures" due to their adaptability in drug design. The compound’s substituents enable interactions with multiple biological targets:

- 4-Methoxyphenoxy Group : Modulates electron distribution, potentially enhancing binding to kinase active sites.

- 2-Methyl Group : Reduces metabolic degradation, improving pharmacokinetic stability.

- 2-Oxo-2-Phenylethoxy Chain : Introduces a reactive ketone for covalent binding or hydrogen bond donation.

Preliminary studies suggest this compound inhibits pro-inflammatory cytokines and reactive oxygen species (ROS), aligning with trends in chromone-based anti-inflammatory agents. Its structural similarity to genistein derivatives (e.g., 7-methoxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-5-yl acetate) further implies potential estrogen receptor modulation.

Ongoing research explores its role in cancer therapy, leveraging chromones’ known interference with cell cycle proteins and apoptosis pathways. The compound’s synthesis via palladium-catalyzed cross-coupling reactions (as in related aza-chromones) offers scalability for preclinical testing.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-2-methyl-7-phenacyloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-16-25(31-19-10-8-18(28-2)9-11-19)24(27)21-13-12-20(14-23(21)30-16)29-15-22(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOCSXHXKDHDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, also known by its CAS number 858755-76-7, is a synthetic compound belonging to the chromone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 416.43 g/mol. The structure includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H20O6 |

| Molecular Weight | 416.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 858755-76-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. For instance:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains by disrupting their cellular functions.

- Anticancer Effects : Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound. Below are key findings from recent research:

Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

In vitro assays revealed that this compound exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In cancer cell lines, the compound showed cytotoxic effects, leading to cell cycle arrest and apoptosis. The IC50 values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 20 |

Case Studies

- Case Study on Anti-inflammatory Effects : In a controlled animal study, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.

- Case Study on Anticancer Properties : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a notable decrease in tumor size and improved patient quality of life.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 2-oxo-2-phenylethoxy group at position 7 is unique compared to simpler alkoxy groups (e.g., isopropoxy in or methylpropoxy in ).

- Electron-Withdrawing/Donating Groups: The 4-methoxyphenoxy group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in , influencing electronic properties and bioactivity.

Spectroscopic and Crystallographic Data

- UV/IR Spectroscopy: Analogs such as 3-(isopentyloxy)-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one () exhibit UV λmax at 202 nm and IR peaks for C=O (1614 cm⁻¹) and C-O (1164 cm⁻¹), consistent with chromenone carbonyl and ether stretches. The target compound’s 2-oxo group may introduce additional IR absorbance near 1700 cm⁻¹.

- Crystal Structures : Compounds like 2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one () exhibit π-π stacking (3.5 Å) and intramolecular C–H···O interactions, stabilizing the lattice. The target compound’s 2-oxo-2-phenylethoxy group could enhance intermolecular interactions via ketone hydrogen bonding.

Q & A

Q. Key Considerations :

- Solvent polarity and temperature significantly influence reaction efficiency.

- Catalysts like BF₃·Et₂O enhance condensation yields .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Focus

Optimization strategies include:

- Catalyst Screening : Acidic catalysts (e.g., H₂SO₄, polyphosphoric acid) for condensation; phase-transfer catalysts for etherification .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., methoxy group at C4) .

- X-ray Crystallography : Resolves absolute configuration and crystal packing. SHELXL refines data with R-factors < 0.05 .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 312.32 for C₁₈H₁₆O₅) .

Advanced Tip : Use ORTEP-3 for graphical representation of crystallographic data .

How can X-ray crystallography with SHELXL resolve structural ambiguities in derivatives?

Q. Advanced Research Focus

- Data Refinement : SHELXL refines twinned or high-resolution data, addressing disorder in substituents (e.g., phenoxy groups) .

- Validation Tools : CheckCIF analyzes structural outliers; PLATON identifies symmetry issues .

- Case Study : A derivative with disordered ethoxy groups was resolved using SHELXL’s PART instruction, improving R1 from 0.10 to 0.04 .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Substituent Variation : Modify methoxy, phenoxy, or ethoxy groups to assess impact on bioactivity .

- In Vitro Assays : Test antimicrobial (MIC assays) or anticancer (MTT assays) activity against cell lines .

- Computational Modeling : Docking studies predict binding affinity to targets (e.g., kinase enzymes) .

Q. Example SAR Insight :

- Trifluoromethyl groups enhance metabolic stability but reduce solubility .

How to address discrepancies in reported biological activities of chromenone derivatives?

Q. Data Contradiction Analysis

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .

- Purity Checks : HPLC analysis (>98% purity) ensures activity is not due to impurities .

- Structural Confirmation : Verify regiochemistry (e.g., C7 vs. C8 substitution) via NOESY NMR .

What are the key solubility and stability parameters for this compound?

Q. Basic Research Focus

- Solubility : Poor in water; soluble in DMSO (50 mg/mL) or ethanol (20 mg/mL) .

- Stability : Degrades under UV light; store in amber vials at -20°C .

- pH Sensitivity : Stable at pH 5–7; hydrolyzes in strongly acidic/basic conditions .

What computational methods predict interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina screens binding modes to enzymes (e.g., cyclooxygenase-2) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Predict logP and bioavailability using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.